1-(S-methylsulfonimidoyl)-3-nitrobenzene
Description
Properties
CAS No. |
22133-02-4 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |
InChI Key |
DOVHFGDRDUHLBX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene typically involves the oxidation of sulfoxides or sulfides. One common method is the use of hypervalent iodine reagents for NH transfer to sulfoxides, which results in the formation of sulfoximines with high yields . Another approach involves the use of copper-mediated cross-coupling reactions with arylboronic acid reagents .
Industrial Production Methods: Industrial production of sulfoximines often employs scalable and efficient synthetic routes. The use of hypervalent iodine reagents and simple sources of ammonia in alcohol solvents has been widely adopted due to its high efficiency and tolerance of various functional groups .
Chemical Reactions Analysis
Types of Reactions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoximines using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: N-arylation reactions using copper-mediated cross-coupling with aryl halides.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents in alcohol solvents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Copper catalysts and arylboronic acids.
Major Products:
Oxidation: Formation of sulfoximines.
Reduction: Formation of amines.
Substitution: Formation of N-aryl sulfoximines.
Scientific Research Applications
1-(S-methylsulfonimidoyl)-3-nitrobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene involves its role as a tetrahedral transition-state mimetic in enzyme inhibition. It selectively inhibits amide-forming enzymes, such as γ-glutamylcysteine synthetase, by mimicking the transition state of the enzyme’s substrate . This inhibition disrupts the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The sulfonimidoyl group distinguishes 1-(S-methylsulfonimidoyl)-3-nitrobenzene from other nitrobenzene derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electronic Effects : The sulfonimidoyl group (–S(O)(NH)CH₃) is less electron-withdrawing than sulfonyl (–SO₂CH₃) but more polar than thioether (–S–CH₃). This intermediate polarity may optimize solubility and bioavailability in drug candidates .
- Steric Effects : Bulkier groups like –CF₃ or –S(O)(NH)CH₃ influence crystal packing. For example, halogenated derivatives (Cl vs. Br) exhibit distinct ADP values due to steric and electronic differences .
Table 2: Comparative Physicochemical Data
Key Findings:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(S-methylsulfonimidoyl)-3-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of nitrobenzene derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl halides and boronic acids with palladium catalysts) has been effective for similar compounds, such as diarylureas . Key parameters include temperature control (e.g., 80–100°C), solvent selection (e.g., toluene or DMF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Evidence from analogous syntheses highlights the importance of optimizing stoichiometry to minimize byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying molecular structure, particularly the sulfonimidoyl group’s geometry and nitro group positioning . Liquid Chromatography-Mass Spectrometry (LC-MSⁿ) can identify degradation products or impurities, as demonstrated in studies analyzing nitrobenzene derivatives under electro-Fenton conditions . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, with retention time comparisons against known standards .
Q. What safety protocols are critical when handling sulfonimidoyl-containing nitrobenzene derivatives?
- Methodological Answer : Nitrobenzene derivatives are often toxic and potentially explosive. Safety measures include:
- Using explosion-proof equipment during synthesis .
- Conducting reactions in fume hoods to avoid inhalation of volatile intermediates .
- Storing compounds in inert atmospheres (e.g., argon) at low temperatures (−20°C) to prevent decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry and electronic effects of the sulfonimidoyl group in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and intermolecular interactions. For example, studies on structurally related nitrobenzene sulfonamides used Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement, revealing steric effects of substituents on molecular packing . Data collection parameters (e.g., temperature = 173 K) and displacement parameter analysis (Table 3 in ) are critical for minimizing thermal motion artifacts.
Q. What mechanistic insights explain the solvent-dependent extraction efficiency of sulfonimidoyl nitrobenzene derivatives in actinide separation?
- Methodological Answer : The extraction behavior of nitrobenzene derivatives (e.g., as diluents in actinide-lanthanide separations) depends on solvent polarity and ligand coordination. In 1-(trifluoromethyl)-3-nitrobenzene, the electron-withdrawing nitro group enhances ligand-metal complex stability, as shown in studies using Et-Tol-DAPhen ligands . Systematic evaluation of distribution ratios (D values) under varying HNO₃ concentrations (0.1–3 M) and ligand concentrations (0.01–0.1 mM) can elucidate thermodynamic parameters (ΔH, ΔS) via Van’t Hoff plots .
Q. Why are hydroxyl-substituted byproducts absent in the degradation pathways of sulfonimidoyl nitrobenzene derivatives under electro-Fenton conditions?
- Methodological Answer : LC-MSⁿ analysis of mesotrione degradation revealed that nitro and sulfonimidoyl groups inhibit hydroxyl radical (•OH) attack at aromatic positions, favoring side-chain oxidation instead . Computational modeling (e.g., density functional theory) can predict reactive sites, showing that electron-deficient aromatic rings resist electrophilic substitution. Methodological limitations, such as insufficient ionization efficiency of hydroxylated products in MS, may also contribute to their non-detection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for sulfonimidoyl nitrobenzene derivatives?
- Methodological Answer : Contradictions in atomic displacement parameters or bond angles may arise from differences in data collection (e.g., temperature, radiation source) or refinement protocols. Cross-validating results with quantum mechanical calculations (e.g., DFT-optimized geometries) can resolve ambiguities . Additionally, comparing torsion angles and hydrogen-bonding networks with structurally similar compounds (e.g., 1-[bis(p-toluenesulfonyl)amino]-3-nitrobenzene ) provides context for outlier values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
